molecular formula C21H17FN2OS B2375463 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 919709-53-8

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2375463
CAS No.: 919709-53-8
M. Wt: 364.44
InChI Key: PDLUFZLGCTTZKV-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of fluorophenyl, methylsulfanyl, dihydroimidazolyl, and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2OS/c22-19-9-5-15(6-10-19)14-26-21-23-11-12-24(21)20(25)18-8-7-16-3-1-2-4-17(16)13-18/h1-10,13H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLUFZLGCTTZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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